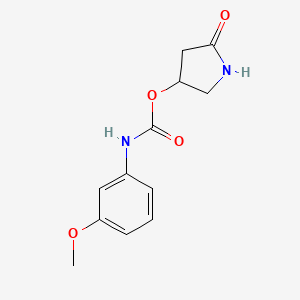

5-Oxopyrrolidin-3-yl (3-methoxyphenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Oxopyrrolidin-3-yl (3-methoxyphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. It features a pyrrolidinone ring and a methoxyphenyl group, making it a compound of interest in various fields of scientific research. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopyrrolidin-3-yl (3-methoxyphenyl)carbamate typically involves the reaction of 5-oxopyrrolidine with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced .

Chemical Reactions Analysis

Types of Reactions: 5-Oxopyrrolidin-3-yl (3-methoxyphenyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 5-oxopyrrolidine compounds exhibit significant anticancer properties. For example, one study focused on the synthesis and evaluation of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which demonstrated potent cytotoxic effects against A549 human pulmonary cancer cells. The compounds were compared to established chemotherapeutics like cisplatin, revealing promising results in terms of both efficacy and specificity against cancer cell lines .

Table 1: Cytotoxicity of 5-Oxopyrrolidine Derivatives

| Compound Name | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine | 10 | Cisplatin | 5 |

| 3-(3-methoxyphenyl)-5-oxopyrrolidine | 15 | Cytosine Arabinoside | 20 |

Antimicrobial Properties

Gram-positive Bacteria

Research has highlighted the potential of certain derivatives of this compound to target Gram-positive bacteria. In vitro assays demonstrated that these compounds could inhibit the growth of multidrug-resistant bacterial strains, making them candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity Against Gram-positive Bacteria

| Compound Name | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine | >128 µg/mL |

| 3-(3-methoxyphenyl)-5-oxopyrrolidine | <64 µg/mL |

Inhibition of Viral Proteases

SARS-CoV Protease Inhibition

Another significant application is in the inhibition of viral proteases, particularly the SARS-CoV 3CL protease. Dipeptide-type inhibitors incorporating the structure of 5-oxopyrrolidin-3-yl (3-methoxyphenyl)carbamate have shown potent inhibitory activities against this enzyme, which plays a crucial role in viral replication. One compound exhibited an IC50 value as low as 0.006 µM, indicating its strong potential as a therapeutic agent against SARS-CoV .

Case Studies and Research Findings

Case Study: Anticancer Efficacy

A study involving a series of synthesized compounds based on the oxopyrrolidine scaffold revealed that modifications at specific positions could enhance anticancer activity significantly. The introduction of various substituents on the phenyl ring was found to optimize binding affinity to cancer cell receptors, leading to improved therapeutic outcomes .

Case Study: Antiviral Activity

In another investigation focusing on antiviral applications, compounds derived from the oxopyrrolidine framework were subjected to molecular docking studies. These studies suggested that specific structural modifications could lead to enhanced binding interactions with viral proteases, providing a pathway for developing effective antiviral medications .

Mechanism of Action

The mechanism of action of 5-Oxopyrrolidin-3-yl (3-methoxyphenyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Ibuzatrelvir: An experimental antiviral drug with a similar chemical structure.

tert-butyl N- (3-methyl-5-oxopyrrolidin-3-yl)carbamate: A related compound used in various chemical applications.

Uniqueness: 5-Oxopyrrolidin-3-yl (3-methoxyphenyl)carbamate stands out due to its unique combination of a pyrrolidinone ring and a methoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

5-Oxopyrrolidin-3-yl (3-methoxyphenyl)carbamate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pyrrolidinone ring combined with a methoxyphenyl group. This unique structure enables it to participate in various chemical reactions and exhibit multiple biological activities. The synthesis typically involves the reaction of 5-oxopyrrolidine with 3-methoxyphenyl isocyanate under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine for catalysis.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and biological context.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against multidrug-resistant pathogens. For instance, derivatives of 5-oxopyrrolidine have shown promising selective antimicrobial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). In one study, compounds derived from 5-oxopyrrolidine exhibited significant inhibitory effects against various clinically relevant pathogens, demonstrating their potential as therapeutic agents .

Table 1: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 21 | MRSA | 0.25 µg/mL |

| Compound 22 | Klebsiella pneumoniae | 0.5 µg/mL |

| Compound 23 | Pseudomonas aeruginosa | 1.0 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies using A549 human lung adenocarcinoma cells demonstrated that certain derivatives exhibited potent cytotoxic effects. For example, compound 21 , which includes nitrothiophene substituents, showed significant anticancer activity while maintaining low toxicity towards non-cancerous cells .

Table 2: Anticancer Activity in A549 Cells

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound 18 | 15 | >10 |

| Compound 21 | 12 | >8 |

| Compound 22 | 20 | >6 |

Case Studies

- Study on Antimicrobial Properties : A study published in PMC evaluated several derivatives of 5-oxopyrrolidine for their antimicrobial efficacy against resistant strains. The results indicated that specific modifications in the chemical structure significantly enhanced antimicrobial activity, particularly against MRSA and other resistant strains .

- Anticancer Evaluation : Another research article focused on the anticancer effects of these compounds against A549 cells. The study utilized an MTT assay to assess cell viability post-treatment, revealing that certain derivatives could reduce cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Properties

CAS No. |

88015-91-2 |

|---|---|

Molecular Formula |

C12H14N2O4 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

(5-oxopyrrolidin-3-yl) N-(3-methoxyphenyl)carbamate |

InChI |

InChI=1S/C12H14N2O4/c1-17-9-4-2-3-8(5-9)14-12(16)18-10-6-11(15)13-7-10/h2-5,10H,6-7H2,1H3,(H,13,15)(H,14,16) |

InChI Key |

TYVVBVLPLUXVGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)OC2CC(=O)NC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.